4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol
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Overview
Description
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol include other phenolic compounds with similar structural features and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H28ClNO2 |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-6-4-3-5-7-21)25(16-17-27)20-8-12-23(29)13-9-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |
InChI Key |
OOHZFZLDKFJSRJ-GRFQKSJKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=C(C=C2)O)/C3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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